Salicylic acid maltol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

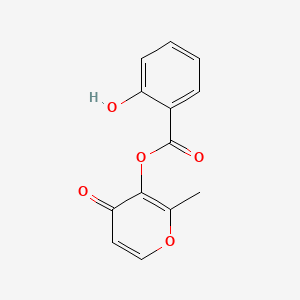

Salicylic acid maltol ester, also known as this compound, is a useful research compound. Its molecular formula is C13H10O5 and its molecular weight is 246.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Properties

Salicylic acid maltol ester exhibits several pharmacological activities that make it a candidate for various therapeutic applications:

- Antioxidant Activity : Research indicates that this compound possesses significant antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases, including cardiovascular disorders and cancer .

- Antithrombotic Effects : The compound has shown promise as an antithrombotic agent. Studies suggest that it can inhibit platelet aggregation without significantly affecting bleeding time, making it a potential alternative to traditional antiplatelet drugs like aspirin .

- Anti-inflammatory Properties : Salicylic acid is known for its anti-inflammatory effects, and when combined with maltol, these properties may be enhanced. This could be beneficial in treating conditions characterized by inflammation, such as arthritis or skin disorders .

Treatment of Hypertrophic Scars

A small clinical study investigated the efficacy of this compound in combination with hydrogel therapy for hypertrophic scars. A 65-year-old female patient with an elevated scar post-surgery experienced significant symptomatic relief within 48 hours of treatment. After 60 days of applying a formulation containing 2% salicylic acid and hydrogel, the patient reported complete abatement of symptoms, demonstrating the compound's potential in dermatological applications .

Gastrointestinal Safety Profile

This compound has been evaluated for its gastrointestinal safety compared to traditional salicylates. Unlike acetylsalicylic acid (aspirin), which can induce gastric ulceration, this compound showed no such adverse effects at comparable doses. This characteristic makes it a safer alternative for long-term use in patients requiring antipyretic or anti-inflammatory treatment .

Synthetic Methods

The synthesis of this compound typically involves the reaction between salicylic acid derivatives and maltol in the presence of various organic solvents such as methylene chloride or tetrahydrofuran. The process is efficient and can be completed within several hours under controlled conditions .

Comparative Analysis of this compound and Other Compounds

| Property | This compound | Acetylsalicylic Acid (Aspirin) |

|---|---|---|

| Antioxidant Activity | High | Moderate |

| Antithrombotic Activity | Significant | High |

| Gastric Ulceration Risk | None | High |

| Anti-inflammatory Activity | Present | Present |

Propriétés

IUPAC Name |

(2-methyl-4-oxopyran-3-yl) 2-hydroxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O5/c1-8-12(11(15)6-7-17-8)18-13(16)9-4-2-3-5-10(9)14/h2-7,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRSZHEVDRHWBEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CO1)OC(=O)C2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O5 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50163639 |

Source

|

| Record name | Salicylic acid maltol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147249-34-1 |

Source

|

| Record name | Salicylic acid maltol ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147249341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salicylic acid maltol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.